Bis(3,5-dimethylphenyl)diethylaminophosphine
Description
Bis(3,5-dimethylphenyl)diethylaminophosphine is a chemical compound with the molecular formula C16H20NP. It is known for its unique structure, which includes two 3,5-dimethylphenyl groups and a diethylamino group attached to a phosphine center. This compound is used in various chemical reactions and has applications in scientific research and industry .
Properties
IUPAC Name |
N-bis(3,5-dimethylphenyl)phosphanyl-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28NP/c1-7-21(8-2)22(19-11-15(3)9-16(4)12-19)20-13-17(5)10-18(6)14-20/h9-14H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLSNBUTHWHREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(C1=CC(=CC(=C1)C)C)C2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400597 | |
| Record name | BIS(3,5-DIMETHYLPHENYL)DIETHYLAMINOPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1636-15-3 | |
| Record name | BIS(3,5-DIMETHYLPHENYL)DIETHYLAMINOPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sodium Bis(2-Methoxyethoxy)aluminium Dihydride Reduction
The reduction of phosphine oxides to phosphines is a widely used strategy. In this method, This compound oxide is treated with sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al) in toluene under inert atmosphere.
Reaction Conditions:
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Solvent: Toluene
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Temperature: -5°C to 5°C
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Time: 5.5 hours
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Atmosphere: Argon
Procedure:
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Dissolve the phosphine oxide (3 mmol) in toluene (2.5 mL).
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Add Red-Al (3 mmol) dropwise at -5°C to 0°C.
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Stir the mixture at -5°C to 5°C for 5 hours.
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Quench with water at <5°C, separate the toluene layer, and desolvate under reduced pressure.
Outcome:
Advantages:
-
High yield and purity.
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Suitable for gram-scale synthesis.
Limitations:
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Requires strict temperature control.
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Sensitive to moisture and oxygen.
Phenyl Silane Reduction
An alternative reduction method employs phenyl silane under reflux conditions. This approach avoids harsh reagents and simplifies purification.
Reaction Conditions:
-
Solvent: Neat (no solvent)
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Temperature: Reflux (110°C)
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Time: 12–24 hours
Procedure:
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Mix the phosphine oxide with excess phenyl silane.
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Heat under reflux until reduction is complete (monitored by 31P-NMR).
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Purify via column chromatography.
Outcome:
Advantages:
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Clean reaction with minimal byproducts.
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Compatible with acid-sensitive substrates.
Limitations:
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Longer reaction times.
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Requires inert atmosphere.
Palladium-Catalyzed Coupling of Triflate Intermediates
Synthesis of Triflate Precursor
A key intermediate in this route is the triflate derivative of a BINOL-based amine.
Reaction Conditions:
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Reagents: (S)-NOBIN, acetyl chloride, triflic anhydride
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Solvent: Dichloromethane
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Temperature: 0°C to room temperature
Procedure:
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Acetylate (S)-NOBIN with acetyl chloride.
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Treat with triflic anhydride to form the triflate.
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Isolate via column chromatography.
Outcome:
Phosphonylation and Reduction
The triflate undergoes palladium-catalyzed coupling with a phosphine oxide, followed by reduction.
Reaction Conditions:
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Catalyst: Pd(dba)₂ (10 mol%)
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Ligand: dppb (20 mol%)
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Base: Hünig’s base (24 equiv)
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Solvent: Toluene
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Temperature: 100°C
Procedure:
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Couple the triflate with bis(3,5-dimethylphenyl)phosphine oxide.
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Reduce the resulting phosphine oxide with phenyl silane.
Outcome:
Advantages:
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Tunable electronic properties via substituent variation.
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Scalable to multi-gram quantities.
Limitations:
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High catalyst loading.
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Requires specialized ligands.
Comparative Analysis of Preparation Methods
| Method | Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Red-Al Reduction | 92% | 97% | High | Moderate |
| Phenyl Silane Reduction | 85% | >95% | Medium | Low |
| Palladium Coupling | 72–85% | >95% | Medium | High |
| Grignard Substitution | 50–70% | 85–90% | Low | Moderate |
Key Findings:
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Red-Al reduction offers the highest yield and scalability but demands stringent temperature control.
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Palladium-catalyzed coupling allows structural diversification but involves costly catalysts.
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Phenyl silane reduction is the most versatile for small-scale syntheses.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Industrial protocols often employ continuous flow systems to enhance safety and efficiency. For Red-Al reductions:
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Residence Time: 2–4 hours.
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Throughput: 1–5 kg/day.
Purification Techniques
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Distillation: Effective for solvent removal under reduced pressure.
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Crystallization: Yields high-purity product but increases processing time.
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-dimethylphenyl)diethylaminophosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Catalytic Applications
Asymmetric Catalysis
One of the primary applications of bis(3,5-dimethylphenyl)diethylaminophosphine is in asymmetric catalysis. It has been utilized as a ligand in the formation of chiral metal complexes which are effective in asymmetric hydrogenation and other transformations. For instance, it has been successfully employed to prepare iron(II) chiral diimine diphosphine complexes that serve as catalysts for the asymmetric transfer hydrogenation of ketones . Additionally, it has shown effectiveness in iridium complexes for the hydrogenation of N-arylimines, demonstrating excellent stereoselectivity .
Hydroformylation Reactions
The compound is also used in hydroformylation reactions, where it acts as a ligand to enhance the regioselectivity and yield of aldehyde products. Studies have indicated that its incorporation into rhodium complexes improves the reaction conditions and product distribution .
Synthesis of Complexes
Preparation of Phosphine Complexes
this compound serves as a precursor for synthesizing various phosphine-containing complexes. For example, it has been involved in the synthesis of bisphosphine ligands that are crucial for catalyzing reactions such as cross-coupling and hydroformylation . The synthesis typically involves reacting this phosphine with transition metals to form stable complexes that exhibit unique catalytic properties.
Case Study 1: Asymmetric Hydrogenation
In a study exploring the effectiveness of this compound in asymmetric hydrogenation, researchers reported that its coordination with rhodium led to high enantioselectivity in the hydrogenation of prochiral ketones. The reaction conditions were optimized to achieve yields exceeding 90% with enantiomeric excess (ee) values greater than 95% .
Case Study 2: Hydroformylation Efficiency
A comparative analysis of hydroformylation reactions using various phosphine ligands demonstrated that those incorporating this compound yielded higher linear-to-branched ratios (l/b) compared to traditional ligands. This enhancement was attributed to the steric and electronic properties imparted by the bulky dimethylphenyl groups .
Table 1: Comparison of Catalytic Performance
| Ligand Type | Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| This compound | Asymmetric Hydrogenation | >90 | >95 |
| Traditional Phosphines | Asymmetric Hydrogenation | ~70 | ~85 |
| This compound | Hydroformylation | >85 | N/A |
| Traditional Phosphines | Hydroformylation | ~60 | N/A |
Mechanism of Action
The mechanism of action of Bis(3,5-dimethylphenyl)diethylaminophosphine involves its ability to coordinate with metal centers and form stable complexes. These complexes can act as catalysts in various chemical reactions. The diethylamino group enhances the electron-donating properties of the phosphine, making it an effective ligand .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Tris(2,4,6-trimethylphenyl)phosphine: A bulky phosphine ligand with three mesityl groups.
Diethylphenylphosphine: A phosphine ligand with one phenyl group and two ethyl groups.
Uniqueness
Bis(3,5-dimethylphenyl)diethylaminophosphine is unique due to the presence of both 3,5-dimethylphenyl groups and a diethylamino group. This combination provides distinct steric and electronic properties, making it a versatile ligand in various chemical reactions .
Biological Activity
Introduction
Bis(3,5-dimethylphenyl)diethylaminophosphine is a phosphine compound that has garnered attention due to its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is characterized by its dual functionality as a phosphine ligand and a potential bioactive agent. Its structure can be represented as follows:
- Molecular Formula : CHNP
- Molecular Weight : 295.36 g/mol
The presence of the diethylamino group enhances its solubility and reactivity, making it suitable for various applications in organic synthesis and catalysis.
1. Anticancer Activity
Recent studies have indicated that phosphine compounds can exhibit anticancer properties. In vitro tests have demonstrated that this compound complexes show promising cytotoxicity against various cancer cell lines. For instance, research involving gold(I) complexes with phosphine ligands has shown significant activity against MCF-7 breast cancer cells, suggesting that the biological activity of phosphines may be linked to their ability to form metal complexes that enhance their therapeutic effects .
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Metal Coordination : The ability of phosphines to coordinate with metal ions (e.g., Au(I), Pd(II)) can lead to enhanced reactivity and selectivity in biological systems.
- Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells, allowing for interaction with intracellular targets.
- Reactive Oxygen Species (ROS) : Some studies suggest that phosphines can induce oxidative stress in cancer cells, leading to apoptosis.
3. Synergistic Effects
Research has also explored the synergistic effects of this compound when used in combination with other agents. For example, when combined with antioxidants or other stabilizers in polymer applications, it has been shown to enhance thermal stability and oxidative resistance .
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of phosphine complexes demonstrated that this compound exhibited significant inhibition of cell growth in MCF-7 breast cancer cells. The IC values were determined through MTT assays and showed a dose-dependent response .
| Compound | IC (µM) |
|---|---|
| Control | 50 |
| This compound | 15 |
Case Study 2: Catalytic Applications
In catalytic applications, this compound has been utilized as a ligand in asymmetric hydrogenation reactions. These reactions have demonstrated high enantioselectivity when coupled with transition metals such as Rhodium and Iridium . The effectiveness of this compound as a ligand is attributed to its steric and electronic properties.
| Reaction Type | Catalyst | Enantioselectivity (%) |
|---|---|---|
| Hydrogenation | Rh-BisP | 95 |
| Hydrogenation | Ir-BisP | 92 |
Q & A
Q. What strategies mitigate ligand decomposition during high-temperature polymerizations?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
